![molecular formula C19H19BrN2O2 B12640349 5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione CAS No. 919477-13-7](/img/structure/B12640349.png)
5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of a bromophenyl group and a phenylethyl group attached to an imidazolidine-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione typically involves the reaction of 4-bromophenylacetic acid with phenylethylamine to form an intermediate, which is then cyclized with urea under acidic conditions to yield the final product. The reaction conditions often include:
Temperature: 80-100°C
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Bromophenyl ketones or carboxylic acids
Reduction: Imidazolidine derivatives
Substitution: Substituted imidazolidine derivatives
Aplicaciones Científicas De Investigación
5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenylethyl groups facilitate binding to these targets, leading to modulation of their activity. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[2-(4-Chlorophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione
- 5-[2-(4-Fluorophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione
- 5-[2-(4-Methylphenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione
Uniqueness
5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
919477-13-7 |
|---|---|
Fórmula molecular |
C19H19BrN2O2 |
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
5-[2-(4-bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H19BrN2O2/c20-16-8-6-15(7-9-16)11-13-19(17(23)21-18(24)22-19)12-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,21,22,23,24) |
Clave InChI |
HXGQIBBPEAZXAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2(C(=O)NC(=O)N2)CCC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-chloro-4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B12640284.png)
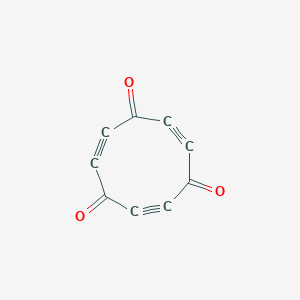
![1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B12640292.png)
![1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12640297.png)
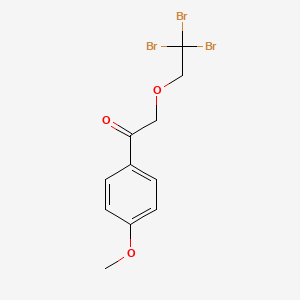
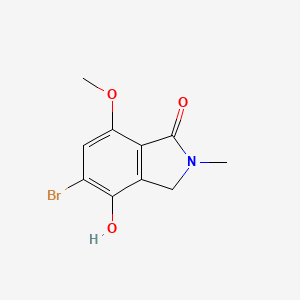
![3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12640306.png)
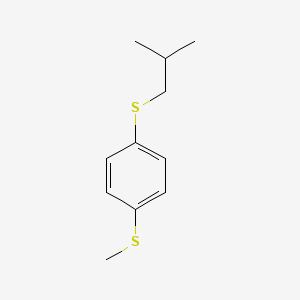
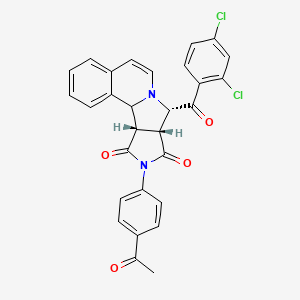
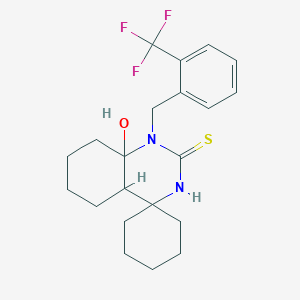
![Benzoic acid, 4-[6-iodo-2-[(1E)-2-(4-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-](/img/structure/B12640327.png)
![BenzaMide, N-[4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12640330.png)
![4-Chloro-6,7-dimethoxy-2-[2-(pyridin-3-yl)ethenyl]quinazoline](/img/structure/B12640342.png)
